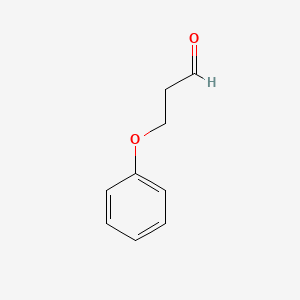
3-Phenoxypropanal
Overview
Description
3-Phenoxypropanal is a compound with the molecular formula C9H10O2 and an average mass of 150.174 Da . It is used as an oxidizing agent in organic synthesis . It can be prepared by reacting allyl alcohol with sodium hydroxide, potassium hydroxide, or lithium hydroxide in the presence of hydrogen peroxide . It is also used as an intermediate for the preparation of other compounds .
Synthesis Analysis
This compound can be synthesized by reacting allyl alcohol with sodium hydroxide, potassium hydroxide, or lithium hydroxide in the presence of hydrogen peroxide . This reaction is commonly used in organic synthesis.Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 150.174 Da .Chemical Reactions Analysis
This compound is used as an oxidizing agent in organic synthesis . It can be used in the preparation of cinnamaldehyde, 2-chloro hydrocinnamaldehyde by alfa chlorination, and a mixture of homopropargyl alcohols .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 150.18 .Scientific Research Applications
Bioplastic Production and Bioengineering :
- 3-Hydroxypropanoic acid (3-HP), a chemical related to 3-Phenoxypropanal, is used as a precursor in the industrial production of acrylic acid and its derivatives. It's also valuable in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient bio-production methods for 3-HP (Jers et al., 2019).
Phenylpropanoid Pathway in Plants Under Stress :
- Phenolic compounds, which include derivatives of this compound, play crucial roles in plants under abiotic stress. These compounds, produced by the phenylpropanoid biosynthetic pathway, help in coping with environmental constraints and in scavenging harmful reactive oxygen species (Sharma et al., 2019).
Polyhydroxyalkanoates and Tissue Engineering :
- Polyhydroxyalkanoates (PHAs), a class of polyesters that include compounds related to this compound, are used in medical devices and tissue engineering. Their biodegradability and thermoprocessability make them suitable for applications like sutures, cardiovascular patches, and orthopedic pins (Chen & Wu, 2005).
Optical Properties in Nonlinear Optical Polymer Films :
- A study on a bichromophore comprising a hyperpolarisable chromophore with 3-phenoxypropane-1, 2-diol, related to this compound, showed enhanced second harmonic generation in nonlinear optical polymer films. This indicates potential use in the design of multi-chromophoric dendrimers for optical applications (Gao et al., 2010).
Phenolic Compounds in Plant Defense :
- Phenolic compounds, closely related to this compound, are important in plant defense against environmental stressors like ozone. They are involved in antioxidant systems and play a role in the biochemical and molecular mechanisms of plant adaptation (Marchica et al., 2020).
Safety and Hazards
Future Directions
A recent paper discusses the development of a non-precious metal-modified nano-twin crystal ZnxCd1−xS (ZCS) photocatalyst, a Ni/NiS–ZCS composite, which can almost completely convert cinnamaldehyde (CAL) into 3-phenylpropanol (HCOL) . This is a typical example for developing visible-light-driven photocatalysts for reducing cinnamaldehyde to 3-phenylpropanol . The high photoactivity and stability of Ni/NiS–ZCS make it an ideal candidate of photocatalysts for future practical applications .
properties
IUPAC Name |
3-phenoxypropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXQETGAVVOTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2668042.png)
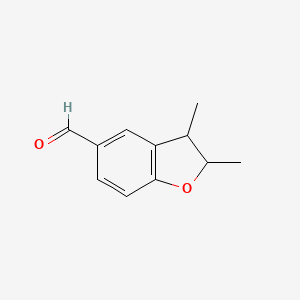
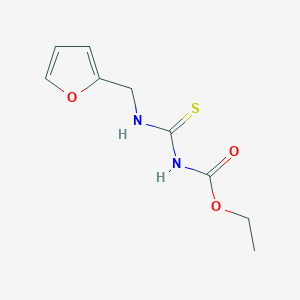
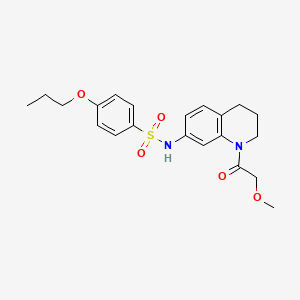
![methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2668050.png)
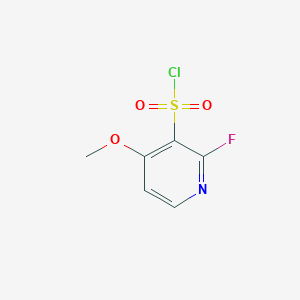
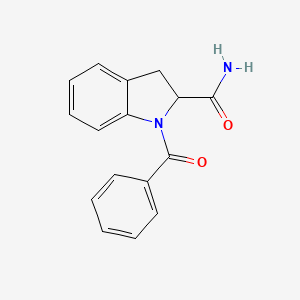

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2668057.png)
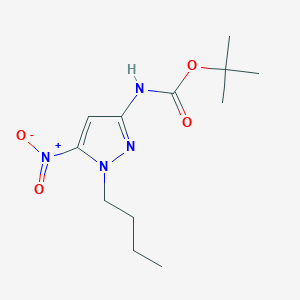
![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2668059.png)
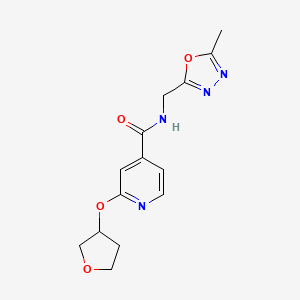
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2668062.png)
![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2668065.png)